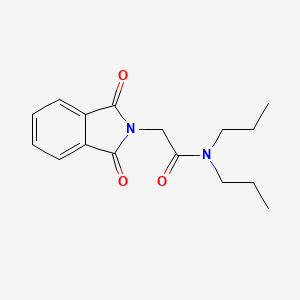
N-(2,3-dimethylphenyl)-4-isopropoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-4-isopropoxybenzamide, also known as DIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 293.39 g/mol.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-isopropoxybenzamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has also been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and the production of prostaglandins. It has also been shown to have analgesic, anti-inflammatory, and antipyretic properties. In addition, N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides.
実験室実験の利点と制限
One of the advantages of using N-(2,3-dimethylphenyl)-4-isopropoxybenzamide in lab experiments is its high yield synthesis method. N-(2,3-dimethylphenyl)-4-isopropoxybenzamide is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of using N-(2,3-dimethylphenyl)-4-isopropoxybenzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-isopropoxybenzamide. One direction is the further investigation of its potential applications in medicine, particularly in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the development of new insecticides based on N-(2,3-dimethylphenyl)-4-isopropoxybenzamide. Additionally, the use of N-(2,3-dimethylphenyl)-4-isopropoxybenzamide as a building block for the synthesis of new polymers and materials is an area of potential future research.
合成法
N-(2,3-dimethylphenyl)-4-isopropoxybenzamide can be synthesized using various methods, including the reaction of 2,3-dimethylbenzoic acid with isopropyl chloroformate, followed by the reaction of the resulting intermediate with 4-aminophenol in the presence of triethylamine. Another method involves the reaction of 4-isopropoxybenzoyl chloride with 2,3-dimethylaniline in the presence of triethylamine. Both methods result in the formation of N-(2,3-dimethylphenyl)-4-isopropoxybenzamide with high yields.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, N-(2,3-dimethylphenyl)-4-isopropoxybenzamide has been used as a building block for the synthesis of various polymers and materials.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-10-8-15(9-11-16)18(20)19-17-7-5-6-13(3)14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METMXRLFVVQMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5834837.png)
![2-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5834845.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)


![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)


![3-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5834884.png)
![2-methoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5834890.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2,3-diphenylacrylamide](/img/structure/B5834907.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5834909.png)